Molecular Weight and Lipophilicity vs. Dimethyl Analog
The target compound 4-[(1,3-Dioxolan-4-yl)methyl]morpholine (MW 173.21 g/mol) lacks the gem-dimethyl substitution on the dioxolane ring found in the close analog 2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine (CAS 2649023-71-0). This structural difference results in a lower molecular weight and a markedly different predicted lipophilicity. The computed XLogP3 for the dimethyl analog is -0.3, indicating higher hydrophilicity compared to the unsubstituted target compound, which is expected to have a higher XLogP3 due to the absence of the polarizing gem-dimethyl group [1]. This difference is critical for solubility in aqueous vs. organic media and for membrane permeability.
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Molecular Weight: 173.21 g/mol [2] |
| Comparator Or Baseline | 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)morpholine (CAS 2649023-71-0). Molecular Weight: 187.24 g/mol; XLogP3: -0.3 [1] |
| Quantified Difference | ΔMW = -14.03 g/mol (target is lighter). Predicted XLogP3 for target is expected to be > -0.3 (i.e., less hydrophilic) due to the absence of the gem-dimethyl group. |
| Conditions | Computed properties from PubChem database using XLogP3 3.0 [1]. |
Why This Matters
The lower molecular weight and higher predicted lipophilicity of the target compound suggest different solubility and permeability characteristics, which are crucial for selecting the appropriate building block in drug design and for predicting ADME properties.
- [1] PubChem. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)morpholine. CID 165438262. Accessed 2026-04-17. View Source
- [2] ChemSrc. 4-(1,3-dioxolan-4-ylmethyl)morpholine. CAS 161562-90-9. Accessed 2026-04-17. View Source
